2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, a thiadiazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using triethylamine as a base.
Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling of the Chromen and Thiadiazole Units: The final step involves coupling the chromen and thiadiazole units through an acetamide linkage, which can be achieved using standard peptide coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent on the chromen ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s chromen and thiadiazole moieties make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer progression.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetate
- (6-chloro-2-oxo-2H-benzo[h]chromen-4-yl)acetic acid
- Methyl 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate
Uniqueness
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[(2E)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide stands out due to its combination of a chromen ring, a thiadiazole moiety, and an acetamide linkage, which imparts unique chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H20ClN3O4S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxy-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H20ClN3O4S/c1-2-4-12-7-18(26)28-15-9-16(14(21)8-13(12)15)27-10-17(25)22-20-24-23-19(29-20)11-5-3-6-11/h7-9,11H,2-6,10H2,1H3,(H,22,24,25) |
InChI Key |
GWKSURUWAQGJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=NN=C(S3)C4CCC4 |
Origin of Product |
United States |
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